3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one
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Overview
Description
3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Attachment of the Methoxypyrazine Group: This step involves the nucleophilic substitution reaction where the pyrazine ring is introduced.
Formation of the Final Product: The final step involves the coupling of the methoxyphenyl group with the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3)
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems, including potential therapeutic effects.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could involve:
Binding to Receptors: Interacting with specific receptors in the body to elicit a biological response.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease pathways.
Signal Transduction Pathways: Modulating signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-(3-piperidin-1-yl)propan-1-one: Lacks the methoxypyrazine group.
3-(4-Methoxyphenyl)-1-(3-((3-chloropyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one: Contains a chloropyrazine group instead of a methoxypyrazine group.
Uniqueness
The presence of the methoxypyrazine group in 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one may confer unique properties such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-16-8-5-15(6-9-16)7-10-18(24)23-13-3-4-17(14-23)27-20-19(26-2)21-11-12-22-20/h5-6,8-9,11-12,17H,3-4,7,10,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFXTFCSXQTPOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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